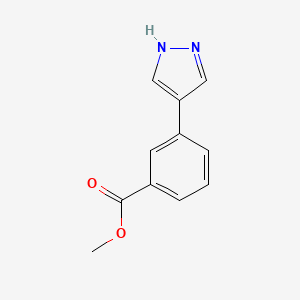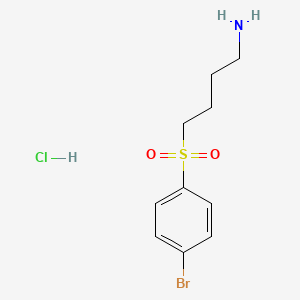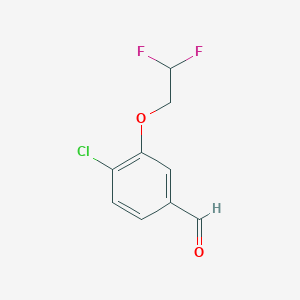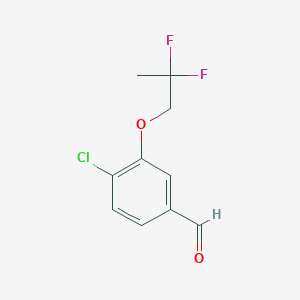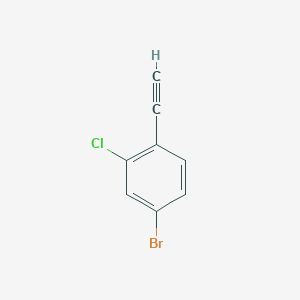
4-Brom-2-chlor-1-ethinylbenzol
Übersicht
Beschreibung
4-Bromo-2-chloro-1-ethynylbenzene is a halogenated ethynylbenzene compound with the molecular formula C8H4BrCl. It is a colorless to pale yellow liquid used in various fields such as medical research, environmental research, and industrial research.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-1-ethynylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action:
The primary target of 4-Bromo-2-chloro-1-ethynylbenzene is the benzene ring itself. As an aromatic compound, it undergoes electrophilic aromatic substitution reactions. Specifically, it reacts with electrophiles to form a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate serves as the starting point for subsequent interactions.
Mode of Action:
The compound interacts with electrophiles through electrophilic aromatic substitution. In the first, slow step, the electrophile forms a sigma bond with the benzene ring, creating the benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, resulting in a substituted benzene ring. Aromaticity is reestablished during this process .
Biochemical Pathways:
The affected pathways include those related to the benzene ring’s reactivity. The compound can participate in various reactions, such as Friedel-Crafts acylation or nitration, leading to the introduction of functional groups. These pathways influence downstream effects, including changes in the compound’s chemical properties and reactivity .
Action Environment:
Environmental factors play a crucial role in the compound’s efficacy and stability:
- Higher temperatures may accelerate reactions, affecting its stability. Changes in pH can influence its ionization state and reactivity. The choice of solvent impacts its solubility and reaction rates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-ethynylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-1-ethynylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure the selective substitution of the bromine atom.
Industrial Production Methods
Industrial production of 4-Bromo-2-chloro-1-ethynylbenzene may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chloro-1-ethynylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the ethynyl group can be replaced by other electrophiles.
Sonogashira Coupling: This reaction involves the coupling of the ethynyl group with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Common Reagents and Conditions
Bromination: Bromine (Br2) and a Lewis acid catalyst (e.g., aluminum chloride).
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an appropriate base (e.g., triethylamine).
Major Products Formed
Bromination: 4-Bromo-2-chloro-1-ethynylbenzene.
Sonogashira Coupling: Various substituted ethynylbenzenes depending on the aryl or vinyl halide used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-chloro-1-ethynylbenzene
- 4-Bromo-1-chloro-2-ethylbenzene
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Uniqueness
4-Bromo-2-chloro-1-ethynylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms, along with the ethynyl group, allows for versatile chemical transformations and applications in various fields.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-1-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIMJJUCGARNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)
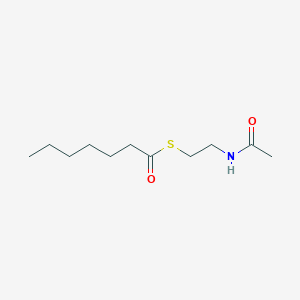
![Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B1411851.png)
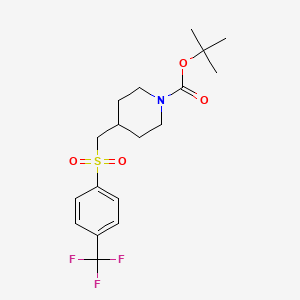
![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)
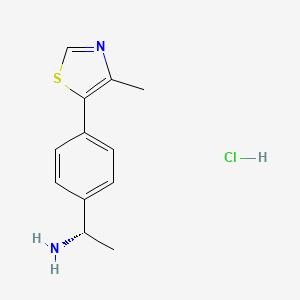
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)
